Pyridine-3,5-diyldimethanol

Antioxidant activity DPPH assay Radical scavenging

Sourcing Pyridine-3,5-diyldimethanol? Ensure regulatory success. This specific 3,5-isomer is unequivocally required as a certified reference standard for Rupatadine Impurity 8. Substitution with 2,6- or 2,5-isomers is invalid for method development and will fail regulatory audit. Its unique geometry is also critical for tridentate ONO ligands. Procure only the verified CAS 21636-51-1 with full analytical CoA (HPLC, NMR, MS).

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 21636-51-1
Cat. No. B1592441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-3,5-diyldimethanol
CAS21636-51-1
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1CO)CO
InChIInChI=1S/C7H9NO2/c9-4-6-1-7(5-10)3-8-2-6/h1-3,9-10H,4-5H2
InChIKeyHYUQKAGYJAFMBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine-3,5-diyldimethanol (CAS 21636-51-1): Essential Procurement Guide for 3,5-Pyridinedimethanol Selection in Synthesis and Research


Pyridine-3,5-diyldimethanol (CAS 21636-51-1; IUPAC: [5-(hydroxymethyl)pyridin-3-yl]methanol) is a heterocyclic building block with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol [1]. It features two hydroxymethyl groups located at the meta-positions (3 and 5) of a pyridine ring, differentiating it from its ortho-isomer (2,6-pyridinedimethanol) and para-isomer (2,5-pyridinedimethanol) . The compound is a solid at room temperature with a predicted boiling point of 350.6±32.0 °C at 760 mmHg and a predicted density of 1.3±0.1 g/cm³ . Its topological polar surface area (TPSA) is 53.35 Ų and it contains two hydrogen bond donors and three hydrogen bond acceptors, yielding a consensus Log Po/w of approximately 0.06 . These properties underpin its utility as a bifunctional intermediate in pharmaceutical synthesis (particularly as Rupatadine Impurity 8), a tridentate ligand in coordination chemistry, and a versatile building block for advanced materials .

Why 3,5-Pyridinedimethanol Cannot Be Replaced by 2,6- or 2,5-Isomers in Critical Applications


Generic substitution of pyridinedimethanol isomers is scientifically invalid due to fundamental differences in their coordination geometry and resulting application-specific performance. The 3,5-substitution pattern (meta) on the pyridine ring in Pyridine-3,5-diyldimethanol creates a wider geometric angle between the hydroxymethyl groups compared to the adjacent (2,6) or disparate (2,5) isomers . This specific geometry enables the compound to act as a tridentate ONO ligand with a larger bite angle, which is critical for forming specific macrocyclic and supramolecular structures such as palladium-encapsulated macrocycles . In contrast, the 2,6-isomer (2,6-pyridinedimethanol) has been extensively studied as a pincer-type ligand that forms pseudo-octahedral complexes with Co(II), but its smaller bite angle imposes different steric constraints around the metal center [1]. Furthermore, in regulated pharmaceutical contexts, the 3,5-isomer is explicitly identified and characterized as 'Rupatadine Impurity 8' (CAS 21636-51-1) [2]. Substituting it with another isomer would invalidate analytical methods, fail to meet regulatory identification standards, and compromise the integrity of impurity profiling studies [3]. The data presented in Section 3 quantify these critical performance differences.

Quantitative Evidence for Pyridine-3,5-diyldimethanol Differentiation vs. Analogs and Isomers


DPPH Radical Scavenging Activity: IC50 of 1752.6 μM for 3,5-Pyridinedimethanol-Based Derivative vs. 7149.2 μM for Comparator

A pyridine-based derivative incorporating the 3,5-pyridinedimethanol scaffold demonstrated significantly enhanced radical scavenging activity in a standardized DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound, designated 8/9, exhibited an IC50 value of 1752.6 μmol L⁻¹ [1]. This represents a 4.1-fold improvement in potency compared to a structurally related analog (compound 6/7) tested under identical conditions, which yielded an IC50 of 7149.2 μmol L⁻¹ [1]. This quantitative difference in antioxidant capacity can be directly attributed to the specific 3,5-substitution pattern on the pyridine ring, which optimizes the electron-donating capacity of the hydroxymethyl groups for neutralizing the DPPH radical. This data provides a clear, cross-study comparable metric for selecting 3,5-pyridinedimethanol-based intermediates over alternative substitution patterns when antioxidant properties are a critical design parameter [1].

Antioxidant activity DPPH assay Radical scavenging Oxidative stress

Hydrogel Cross-Linker Geometry: 3,5-Pyridinedimethanol Enables Tuning of Mechanical Properties vs. 2,6-Isomer

In the synthesis of a library of cross-linkers for tunable hydrogels, the specific substitution pattern of the pyridine core unit directly influenced the formation and properties of the resulting polymer networks. Research demonstrates that both 2,6- and 3,5-diacylpyridine cores were utilized as central units, tethered via various spacers to terminal acrylate or acrylamide moieties [1]. Critically, the study found that the constitution pattern of the pyridine ring (i.e., 3,5- vs. 2,6-substitution) was a key determinant of the success of esterification and amide formation reactions, which are essential for building the cross-linked network [1]. The 3,5-substitution pattern provides a different geometric vector for the growing polymer chains compared to the 2,6-isomer, allowing materials scientists to precisely tune the cross-linking density, swelling behavior, and ultimately the mechanical properties (e.g., stiffness, elasticity) of the hydrogel [1]. This is not a class-level effect; the specific isomer must be selected to achieve the desired hydrogel architecture and performance characteristics [2].

Hydrogels Tunable cross-linkers Polymer chemistry Biomaterials Mechanical properties

Coordination Chemistry: 3,5-Pyridinedimethanol as a Tridentate Ligand for Palladium Macrocycle Encapsulation

Pyridine-3,5-diyldimethanol functions as a tridentate ONO ligand, capable of coordinating to metal centers through its pyridine nitrogen atom and the two oxygen atoms of its hydroxymethyl groups . A key differentiating application for this specific isomer is its ability to be encapsulated within palladium macrocycles, a property attributed to its high regioisomeric purity and specific 3,5-geometry . The 2,6-pyridinedimethanol isomer, by contrast, is more commonly employed as a pincer-type ligand in the formation of pseudo-octahedral complexes (e.g., [Co(pydm)2](3,5-dnbz)2), where it creates a {CoN2O4} chromophore with specific Co-N and Co-O bond distances [1]. The different bite angles and steric environments created by the 3,5- vs. 2,6-substitution patterns direct the compound toward fundamentally different applications in coordination chemistry. The 3,5-isomer is uniquely suited for applications requiring encapsulation or the construction of larger supramolecular architectures, while the 2,6-isomer is preferred for pincer complexes.

Coordination chemistry Supramolecular chemistry Palladium complexes Macrocycles Tridentate ligands

Pharmaceutical Quality Control: 3,5-Pyridinedimethanol as the Definitive 'Rupatadine Impurity 8' Reference Standard

In the pharmaceutical industry, Pyridine-3,5-diyldimethanol (CAS 21636-51-1) is not a generic intermediate but a specific, regulated impurity of the antihistamine drug Rupatadine, designated as 'Rupatadine Impurity 8' [1]. Its identity is chemically and legally fixed to CAS 21636-51-1 [2]. This is explicitly recognized in a patent for an improved process to prepare Rupatadine Fumarate, which includes a critical objective: 'to prepare 5-methylpyridine-3-methanol, substantially free from 3,5-pyridinedimethanol' [3]. The presence of this impurity is a critical quality attribute (CQA) that must be monitored and controlled. For analytical method development, method validation (AMV), and quality control (QC) release testing of Rupatadine drug substance and drug product, a certified reference standard of Pyridine-3,5-diyldimethanol is required [4]. No other isomer (e.g., 2,6-pyridinedimethanol) can serve as a substitute in these regulatory contexts, as it would not match the chromatographic retention time, mass spectral fragmentation pattern, or spectroscopic signature of the actual impurity.

Pharmaceutical analysis Impurity profiling Reference standard Quality control Rupatadine

Functionalization to Tridentate Ligand: Pyridine-3,5-diyldimethanol as a Precursor for Tunable Coordination Complexes

The bifunctional nature of Pyridine-3,5-diyldimethanol enables its direct conversion into more complex tridentate ligands with specific donor sets. As demonstrated in primary literature, the compound was condensed with nicotinoyl chloride hydrochloride to prepare pyridine-3,5-diylbis(methylene) dinicotinate (L1), a tridentate ligand incorporating two additional pyridyl nitrogen donors [1]. This reaction was conducted at room temperature over 24 hours in dry dichloromethane with triethylamine, followed by standard aqueous work-up and column chromatography [2]. This synthetic route highlights the reactivity of the 3,5-dihydroxymethyl groups and their utility in building ligands with expanded coordination spheres. In contrast, the 2,6-isomer (2,6-pyridinedimethanol) is more frequently employed directly as a pincer ligand without such extensive functionalization [3]. The 3,5-isomer thus offers a unique entry point for modular ligand synthesis, allowing researchers to tune the steric and electronic properties of the resulting metal complexes by varying the acyl chloride used in the esterification step.

Organic synthesis Ligand design Dinuclear complexes Metal-organic frameworks Esterification

Targeted Application Scenarios for Pyridine-3,5-diyldimethanol (CAS 21636-51-1) Procurement


Pharmaceutical Analytical Method Development and Quality Control (QC)

Procure Pyridine-3,5-diyldimethanol specifically for use as a certified reference standard of Rupatadine Impurity 8. It is essential for developing and validating HPLC or LC-MS methods for the quantification of this critical impurity in Rupatadine drug substance and drug product. Substitution with another isomer (e.g., 2,6-pyridinedimethanol) is not acceptable for regulatory filings, as it would not match the retention time or mass spectrum of the actual impurity [1]. The compound should be sourced with a comprehensive Certificate of Analysis (CoA) including purity by HPLC, NMR, and MS characterization to support method validation activities [2].

Design and Synthesis of Tunable, Multi-Donor Ligands for Catalysis

Use Pyridine-3,5-diyldimethanol as a core scaffold for the modular synthesis of tridentate ligands. Its two reactive hydroxymethyl groups can be esterified with a variety of acyl chlorides (e.g., nicotinoyl, picolinoyl) to introduce additional nitrogen or oxygen donor atoms into the ligand framework [1]. This allows for precise tuning of the ligand's steric bulk and electronic properties to optimize the activity and selectivity of resulting transition metal catalysts (e.g., for cross-coupling or polymerization reactions) [2]. This approach is particularly valuable when the desired catalytic pocket geometry is better accommodated by the 3,5-substitution pattern rather than the 2,6-pincer geometry [3].

Synthesis of Advanced Hydrogel Materials with Tailored Mechanical Properties

Procure Pyridine-3,5-diyldimethanol as a key building block for constructing cross-linkers in hydrogel networks. The specific 3,5-geometry of the pyridine core directly influences the cross-linking density and network architecture, which in turn governs the mechanical properties (e.g., stiffness, elasticity) and swelling behavior of the final hydrogel [1]. Researchers aiming to develop hydrogels for specific biomedical applications (e.g., tissue engineering scaffolds, drug delivery depots) must select the 3,5-isomer to achieve the targeted performance profile, as the 2,6-isomer yields hydrogels with a different set of properties [2].

Supramolecular Chemistry and Metal-Organic Capsule Construction

Select Pyridine-3,5-diyldimethanol for applications in supramolecular chemistry where its high regioisomeric purity and ability to be encapsulated within palladium macrocycles are critical [1]. Its tridentate ONO coordination mode and the specific geometric constraints of the 3,5-substitution pattern make it a suitable ligand for constructing discrete metal-organic capsules and cages. These structures have potential applications in molecular recognition, sensing, and catalysis [2]. The 2,6-isomer, which typically forms more open pincer complexes, is not an appropriate substitute for these confined-space applications [3].

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